T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

This orthogonally protected L-homoserine derivative (Cbz on amine, tert-butyl ester on carboxyl) is essential for multi-step peptide and medicinal chemistry. It prevents unwanted side reactions during synthesis, enabling selective deprotection under mild acidic conditions. Procure this QC-tested building block to ensure high enantiomeric purity and streamline your scale-up process, avoiding the time and yield penalties of in-house synthesis. Essential for base-sensitive targets.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
CAS No. 78266-81-6
Cat. No. B020066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate
CAS78266-81-6
SynonymsN-[(Phenylmethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester;  N-(Benzyloxycarbonyl)-L-homoserine tert-Butyl Ester; 
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H23NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1
InChIKeyFXRLWSYREBUSNL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (CAS 78266-81-6): A Specialized Chiral Building Block for Peptide Synthesis


T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (CAS 78266-81-6), also known as N-Z-L-homoserine tert-butyl ester, is a specialized chiral amino acid derivative. As a protected form of L-homoserine, it features an orthogonally protected backbone: the amine is masked with a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is protected as a tert-butyl ester . This specific combination of orthogonal protecting groups makes it a strategically useful intermediate for the synthesis of more complex, chiral molecules, particularly in peptide chemistry and medicinal chemistry research . Its core utility lies in its role as a synthon where both the C- and N-termini are blocked, allowing for selective manipulation at the side-chain hydroxyl group.

Why Substituting T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate with Other Z-Homoserine Derivatives Can Compromise Synthetic Outcomes


Substituting T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (CAS 78266-81-6) with a seemingly similar analog like the free acid (Z-Homoserine) or a different ester is not a trivial change and can lead to synthetic failure. This compound's specific orthogonal protection strategy—a base-labile Z group on the amine and an acid-labile tert-butyl ester on the carboxyl—is a deliberately designed combination for multi-step synthesis [1]. Using the free acid (Z-Homoserine) would render the carboxyl group unprotected, leading to unwanted side reactions or polymerization. Conversely, using an analog with a benzyl or methyl ester would require a different deprotection strategy (e.g., hydrogenolysis or saponification), which may not be compatible with other sensitive functional groups in the target molecule [2]. The precise combination of protecting groups in CAS 78266-81-6 is thus a critical design choice that defines its utility in complex synthetic routes, and substituting it necessitates a complete re-evaluation of the synthetic sequence.

Quantitative Differentiation: How T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate Outperforms Analogs in Stability, Cost, and Reaction Utility


Enhanced Acid Stability of tert-Butyl Ester vs. Benzyl Ester for Selective C-Terminus Protection

The tert-butyl ester in T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (CAS 78266-81-6) offers quantifiably greater stability to hydrogenolysis conditions compared to a benzyl ester analog. This is a critical differentiator when the N-terminal Z group must be removed via hydrogenation (H₂/Pd). Under standard hydrogenolysis conditions used to cleave the Cbz group, a benzyl ester protecting the C-terminus would also be quantitatively cleaved (class-level inference), rendering it useless for selective deprotection [1]. The tert-butyl ester, however, is stable to these conditions, allowing for the selective liberation of the amine for subsequent coupling while keeping the carboxyl protected. This orthogonal stability is fundamental to multi-step peptide synthesis where the order of deprotection is critical.

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Mild, Acid-Catalyzed Deprotection of tert-Butyl Ester for Base-Sensitive Substrates

The tert-butyl ester in T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (CAS 78266-81-6) can be cleaved under mild acidic conditions (e.g., 50-95% TFA in DCM) [1]. In contrast, the more common methyl or ethyl ester analogs require harsher basic conditions (e.g., saponification with LiOH or NaOH) for cleavage. These basic conditions can be incompatible with many peptide sequences, leading to side reactions like epimerization at the alpha-carbon (quantified as loss of enantiomeric excess) or hydrolysis of sensitive amide bonds [2]. The quantitative advantage of the tert-butyl ester is its ability to be removed with high selectivity (>95% yield) under acidic conditions that leave the Z-protected amine and other acid-sensitive groups like Boc intact, thus preserving the overall molecular integrity and chiral purity.

Solid-Phase Peptide Synthesis Cleavage Cocktails Protecting Group Chemistry

Cost-Effective Procurement vs. the Free Acid and Alternative Protected Forms

While the exact price of a chemical varies by vendor and purity, the procurement value of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (CAS 78266-81-6) can be evaluated relative to its functional alternatives. For example, purchasing the free acid Z-L-Homoserine and performing a separate tert-butyl esterification step introduces additional time, material costs, and a yield penalty. Literature methods for synthesizing tert-butyl esters of N-protected amino acids report yields of 70-85% [1]. Therefore, buying the pre-formed ester eliminates this 15-30% material loss, which for a multi-gram synthesis translates to a quantifiable cost saving and time advantage. For a 5-gram synthesis, the yield loss from in-house esterification would waste the equivalent of ~1-2 grams of the more expensive starting material, Z-Homoserine, making the purchase of CAS 78266-81-6 the more cost-effective and resource-efficient choice for projects requiring a Z-/t-Bu protection scheme.

Procurement Strategy Cost-Benefit Analysis Chemical Economics

Specification and Handling for Reproducible Research: Commercial Purity and Storage Requirements

Reproducibility in research relies on using well-characterized reagents. T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (CAS 78266-81-6) is commercially available with a specified purity of ≥95% and a recommended storage temperature of -20°C . This is in contrast to in-house synthesized material, which may have variable purity and uncharacterized impurities that can inhibit or skew reaction outcomes (e.g., lower yields, unexpected byproducts). Furthermore, compared to the free acid analog (Z-L-Homoserine), the tert-butyl ester is often shipped under cold-chain conditions (ice chest + ice pads) to prevent premature deprotection or degradation , ensuring the compound arrives with its integrity intact. For procurement, this defined specification and handling protocol provide a quantifiable assurance of quality and stability that mitigates the risk of experimental failure due to reagent degradation.

Quality Control Reproducibility Chemical Storage

Optimal Research and Industrial Use Cases for T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate


Solid-Phase Synthesis of Peptides Requiring Orthogonal Deprotection of a C-Terminal Homoserine Residue

In solid-phase peptide synthesis (SPPS) using an acid-labile resin (e.g., Wang or Rink amide resin), T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate is a superior building block for incorporating an L-homoserine residue with an unprotected side-chain hydroxyl. The tert-butyl ester can be cleaved under the mild acidic conditions of the final resin cleavage cocktail (e.g., TFA/TIS/H₂O), while the Z-protecting group is removed earlier in the sequence via hydrogenolysis or strong acid. This orthogonal strategy is impossible to execute with a benzyl ester analog, as it would be cleaved simultaneously with the resin. The quantitative differentiation in acid stability ensures the C-terminus remains protected during chain assembly and is only revealed at the final step, preventing unwanted side reactions and ensuring high purity of the final peptide product [1].

Synthesis of Base-Sensitive Peptidomimetics and Natural Product Analogs

This compound is the preferred reagent for introducing an L-homoserine moiety into a complex molecule where the final deprotection must be performed under strictly non-basic conditions. As established, the tert-butyl ester is cleaved under mild acidolysis (e.g., 50-95% TFA), avoiding the epimerization and side reactions associated with saponifying a methyl or ethyl ester [1]. This is particularly critical for synthesizing base-sensitive targets like peptidomimetics containing ester bonds, beta-lactams, or certain glycopeptides. The class-level inference that acidolysis results in >95% yield with minimal racemization directly supports the choice of this compound over alternative esters for achieving high enantiomeric purity in the final product, a non-negotiable requirement for pharmaceutical development .

Reliable Scale-Up and Process Development Using Commercial Reagents

For process chemists scaling up a synthesis to multi-gram or kilogram quantities, the use of a commercially available, QC-tested building block like T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (CAS 78266-81-6) minimizes process variability. The alternative—synthesizing the tert-butyl ester in-house from Z-Homoserine—introduces a yield penalty of 15-30% [1] and requires additional quality control, purification, and time. The quantifiable cost-benefit and time-savings from procuring the ready-made compound directly translate to a more robust and economical manufacturing process. Furthermore, its defined storage conditions (-20°C) are a standard, manageable requirement for GMP-like environments, ensuring long-term stability and batch-to-batch consistency, which is a key differentiator from less stable or undefined in-house preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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